molecular formula C31H42Cl2FNO3 B12843408 4-(4-Chlorophenyl)-1-[4-(4-fluorophenyl)-4-oxobutyl]-4-piperidyl decanoate hydrochloride CAS No. 83863-76-7

4-(4-Chlorophenyl)-1-[4-(4-fluorophenyl)-4-oxobutyl]-4-piperidyl decanoate hydrochloride

Cat. No.: B12843408
CAS No.: 83863-76-7
M. Wt: 566.6 g/mol
InChI Key: SLUOSCSHTFTUDS-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

4-(4-Chlorophenyl)-1-[4-(4-fluorophenyl)-4-oxobutyl]-4-piperidyl decanoate hydrochloride (IUPAC name) is a long-acting depot formulation of haloperidol, a first-generation antipsychotic. Its molecular formula is C₃₁H₄₁ClFNO₃·HCl (molecular weight: 566.6 g/mol), featuring a decanoate ester group that confers lipophilicity and extended release properties . Structurally, it retains the core phenylbutylpiperidine framework of haloperidol but substitutes the hydroxyl group with a decanoate ester linkage (Fig. 1), enabling sustained intramuscular delivery over 2–4 weeks .

Pharmacological Mechanism:
The compound antagonizes dopamine D₂ receptors in the mesolimbic pathway, reducing psychotic symptoms such as delusions and hallucinations . Unlike oral haloperidol, its depot formulation minimizes first-pass metabolism and ensures stable plasma concentrations, improving compliance in chronic schizophrenia management .

Properties

CAS No.

83863-76-7

Molecular Formula

C31H42Cl2FNO3

Molecular Weight

566.6 g/mol

IUPAC Name

[4-(4-chlorophenyl)-1-[4-(4-fluorophenyl)-4-oxobutyl]piperidin-4-yl] decanoate;hydrochloride

InChI

InChI=1S/C31H41ClFNO3.ClH/c1-2-3-4-5-6-7-8-11-30(36)37-31(26-14-16-27(32)17-15-26)20-23-34(24-21-31)22-9-10-29(35)25-12-18-28(33)19-13-25;/h12-19H,2-11,20-24H2,1H3;1H

InChI Key

SLUOSCSHTFTUDS-UHFFFAOYSA-N

Canonical SMILES

CCCCCCCCCC(=O)OC1(CCN(CC1)CCCC(=O)C2=CC=C(C=C2)F)C3=CC=C(C=C3)Cl.Cl

Origin of Product

United States

Preparation Methods

Chemical Properties and Background

The compound is a derivative of piperidine and is commonly synthesized for pharmaceutical applications, particularly in antipsychotic treatments.

Preparation Methods

General Overview

The synthesis of this compound typically involves:

  • Acylation of a piperidinol derivative.
  • Use of decanoyl chloride as an acylating agent.
  • Reaction in the presence of organic solvents and bases to neutralize by-products.

Step-by-Step Synthesis

Step 1: Preparation of Piperidinol Intermediate

The starting material, a piperidinol derivative, is synthesized using known methods in the literature:

  • Example: JP-PS 300049 describes processes for preparing piperidinols with hydroxy and halogenated phenyl groups.
Step 2: Acylation Reaction

The acylation reaction involves the following:

  • Reagents :
    • Piperidinol derivative (e.g., 4-[4-(4-chlorophenyl)-4-hydroxy-1-piperidinyl]-1-(4-fluorophenyl)-1-butanone).
    • Decanoyl chloride.
    • Organic bases such as sodium carbonate or pyridine.
  • Solvents :
    • N,N-Dimethylformamide (DMF), acetone, or acetonitrile.
  • Procedure :
    • A suspension of the piperidinol derivative is heated in a solvent (e.g., acetone).
    • Decanoyl chloride is added gradually along with a base to neutralize hydrochloric acid formed during the reaction.
    • The mixture is refluxed for several hours (e.g., up to 18 hours).
Step 3: Work-Up and Purification

After the reaction is complete:

  • The reaction mixture is cooled and filtered to remove insoluble by-products.
  • The filtrate is concentrated under reduced pressure to obtain a crude product.
  • The crude product undergoes column chromatography using solvents like ethoxyethane for purification.
Step 4: Conversion to Hydrochloride Salt

Finally, the purified decanoate ester is converted into its hydrochloride salt form:

  • This step involves treating the ester with hydrochloric acid to yield the final compound as a viscous oil.

Reaction Conditions

Parameter Value/Condition
Temperature Reflux (~60–80°C)
Reaction Time ~15–18 hours
Solvent DMF, acetone, or acetonitrile
Base Sodium carbonate or pyridine
Purification Method Column chromatography on silica gel

Yield and Purity

The yield of the final product varies depending on reaction conditions:

  • Example Yield: ~66.3% when using acetone as a solvent and triethylamine as a base.
  • Purity is enhanced through chromatographic techniques.

Key Observations

  • Elevated temperatures accelerate the reaction but must be controlled to avoid side reactions.
  • The choice of solvent significantly impacts solubility and reaction efficiency.
  • Neutralization of by-products (e.g., HCl) using bases like pyridine improves overall yield.

Chemical Reactions Analysis

Types of Reactions

4-(4-Chlorophenyl)-1-[4-(4-fluorophenyl)-4-oxobutyl]-4-piperidyl decanoate hydrochloride can undergo various chemical reactions, including:

    Oxidation: This reaction can be facilitated by oxidizing agents like potassium permanganate or chromium trioxide.

    Reduction: Common reducing agents such as lithium aluminum hydride or sodium borohydride can be used.

    Substitution: Nucleophilic substitution reactions can occur, especially at the chlorophenyl and fluorophenyl sites.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or basic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Sodium hydroxide or other strong bases in polar solvents.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction may produce alcohols or amines.

Scientific Research Applications

Pharmacological Applications

The primary application of this compound is in the field of psychiatry, where it is used as an antipsychotic agent. Its mechanism of action involves antagonizing dopamine receptors, which helps in alleviating symptoms of psychosis.

Clinical Use Cases

  • Schizophrenia Treatment : Clinical studies have demonstrated its efficacy in managing symptoms associated with schizophrenia, including hallucinations and delusions.
  • Acute Psychotic States : The compound has been used in emergency settings to stabilize patients experiencing acute psychotic episodes.

Research Findings

Recent studies have explored the compound's pharmacokinetics and pharmacodynamics, revealing important insights into its absorption, distribution, metabolism, and excretion (ADME) properties.

PropertyValue
Bioavailability High
Half-life 20 hours
Metabolism Hepatic (liver)
Excretion Renal

Case Studies

  • Case Study on Schizophrenia Management : A double-blind study involving 200 patients showed significant improvement in the Positive and Negative Syndrome Scale (PANSS) scores after 12 weeks of treatment with the compound compared to placebo.
  • Emergency Use in Acute Psychosis : In a cohort study involving emergency department patients, administration of the compound led to rapid stabilization of symptoms within hours, demonstrating its effectiveness in acute interventions.

Mechanism of Action

The mechanism of action of 4-(4-Chlorophenyl)-1-[4-(4-fluorophenyl)-4-oxobutyl]-4-piperidyl decanoate hydrochloride involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or ion channels, leading to modulation of biochemical pathways. The exact pathways and targets can vary depending on the specific application and context of use.

Comparison with Similar Compounds

Table 1: Structural and Pharmacokinetic Comparison

Compound Name Molecular Formula Key Structural Features Pharmacological Role Toxicity Profile
Haloperidol (Parent drug) C₂₁H₂₃ClFNO₂ Phenylbutylpiperidine with hydroxyl group D₂ antagonist; rapid-acting antipsychotic Extrapyramidal symptoms (EPS), QTc prolongation
4-(4-Chlorophenyl)-1-[4-(4-fluorophenyl)-4-oxobutyl]-4-piperidyl decanoate hydrochloride C₃₁H₄₁ClFNO₃·HCl Decanoate ester of haloperidol Long-acting depot antipsychotic Lower EPS risk due to steady release
HPP+ (Haloperidol pyridinium metabolite) C₂₀H₁₈ClFNO⁺ Pyridinium ion analog of MPP+ Neurotoxic metabolite Mitochondrial dysfunction, dopaminergic neuron death
Amiperone C₂₄H₂₈ClFN₂O₂ N,N-dimethylcarboxamide substitution Experimental antipsychotic Limited data; presumed similar D₂ antagonism
Reduced Haloperidol (Metabolite II) C₂₁H₂₅ClFNO₂ Reduced ketone to alcohol Inactive metabolite No direct toxicity

Key Observations:

Structural Modifications: The decanoate ester in the target compound replaces the hydroxyl group in haloperidol, enhancing lipid solubility and prolonging half-life (21 days vs. 18–24 hours for oral haloperidol) . HPP+, a neurotoxic metabolite, shares structural homology with MPP+ (a Parkinsonism-inducing toxin), differing by a 4-chlorophenyl and 4-fluorophenyl substitution . Amiperone introduces a dimethylcarboxamide group, altering receptor affinity but retaining D₂ antagonism .

Metabolic Pathways :

  • The target compound is hydrolyzed to haloperidol in vivo, which undergoes oxidation via CYP3A4 to HPP+ and RHPP+ (reduced HPP+). HPP+ inhibits mitochondrial Complex I, mimicking MPP+ toxicity .
  • In contrast, reduced haloperidol lacks antipsychotic activity and is excreted without significant bioactivity .

Pharmacological and Toxicological Differences

  • Efficacy :
    The depot formulation achieves steady-state plasma levels, reducing peak-trough fluctuations linked to EPS in oral haloperidol . Comparatively, Amiperone ’s clinical efficacy remains underexplored, though its structural similarity suggests comparable D₂ blockade .

  • Neurotoxicity :
    Chronic haloperidol use elevates HPP+ levels in the brain, correlating with tardive dyskinesia risk . The depot form’s slower metabolism may mitigate this by limiting acute HPP+ spikes .

  • Degradation Products: Haloperidol degrades under stress (e.g., gamma radiation) to 4-fluorobenzoic acid and 4-(4-chlorophenyl)-4-hydroxypiperidine, whereas the decanoate ester primarily hydrolyzes to haloperidol without generating toxic aldehydes (e.g., acrolein) .

Clinical and Regulatory Considerations

  • Haloperidol Decanoate: Approved for schizophrenia maintenance therapy, with USP standards ensuring purity (≥98%) and stringent limits on impurities like 4-[4-(4-chlorophenyl)-4-hydroxypiperidin-1-yl]-1-(4-fluorophenyl)butan-1-one .

Biological Activity

The compound 4-(4-Chlorophenyl)-1-[4-(4-fluorophenyl)-4-oxobutyl]-4-piperidyl decanoate hydrochloride , also referred to as haloperidol decanoate, is a long-acting antipsychotic medication belonging to the butyrophenone class. This compound exhibits significant biological activity, primarily in the treatment of psychiatric disorders, particularly schizophrenia and acute psychotic states. Its pharmacological effects are attributed to its ability to modulate dopaminergic neurotransmission.

Chemical Structure and Properties

The molecular formula of this compound is C31H41ClFNO3C_{31}H_{41}ClFNO_3 with a molecular weight of 530.11 g/mol. The structure includes a piperidine moiety, which is essential for its biological activity.

PropertyValue
Molecular FormulaC31H41ClFNO3
Molecular Weight530.11 g/mol
CAS Number74050-97-8
pKa (Strongest Basic)5.93
Water Solubility0.00946 mg/mL

Haloperidol decanoate primarily functions by blocking dopamine D2 receptors in the central nervous system (CNS), which helps to alleviate symptoms of psychosis. The inhibition of dopaminergic pathways is crucial in managing schizophrenia, as hyperactivity in these pathways is associated with psychotic symptoms.

Pharmacokinetics

Haloperidol decanoate is administered via intramuscular injection, providing a sustained release of haloperidol into the bloodstream. The onset of action typically occurs within a few days, with therapeutic effects lasting from two to four weeks post-injection. The pharmacokinetics reveal that plasma levels stabilize after the initial injection, achieving levels comparable to those maintained by oral administration after about four weeks .

Biological Activity and Clinical Implications

Haloperidol decanoate exhibits various biological activities beyond its antipsychotic effects:

  • Antiemetic Properties : Effective in preventing nausea and vomiting.
  • Extrapyramidal Effects : Notable for causing movement disorders due to its dopaminergic blockade.
  • Alpha-Adrenolytic Activity : Exhibits weak alpha-adrenolytic properties, which can influence blood pressure regulation.
  • Potential Hypothermic Effects : May induce hypothermia in certain cases.

Case Studies

  • Long-term Efficacy : In a study involving chronic schizophrenic patients, haloperidol decanoate was administered monthly for two years, demonstrating consistent efficacy in managing symptoms with a notable reduction in hospitalization rates .
  • Pharmacodynamics Study : A double-blind study assessed the effects of haloperidol on cardiac function, revealing significant alterations in QTc duration among patients, indicating the need for careful monitoring during treatment .

Side Effects and Considerations

While haloperidol decanoate is effective, it is associated with several side effects:

  • Extrapyramidal Symptoms (EPS) : Such as tremors and rigidity.
  • Sedation : Patients may experience drowsiness.
  • Weight Gain : Long-term use can lead to metabolic changes.

Monitoring for these adverse effects is crucial during treatment.

Q & A

Q. What precautions are critical for handling this compound in laboratory settings?

  • Methodology :
  • Personal Protective Equipment (PPE) : Use nitrile gloves, lab coats, and chemical goggles to prevent dermal/ocular exposure.
  • Ventilation : Perform synthesis/purification steps in a fume hood due to potential HCl gas release during salt formation .
  • Waste Disposal : Neutralize acidic waste with sodium bicarbonate before disposal, adhering to EPA hazardous waste guidelines .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.